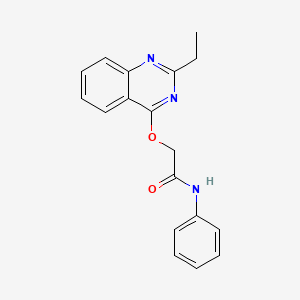

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINFFBABBBLCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinazoline Core

The 2-ethylquinazolin-4-ol intermediate is synthesized via cyclocondensation of anthranilic acid derivatives. A representative protocol involves:

Reagents :

- Anthranilic acid (1.0 equiv)

- Propionitrile (1.2 equiv) as the ethyl group source

- Sodium methoxide (1.5 equiv) in anhydrous methanol

Procedure :

- Dissolve anthranilic acid (10 mmol) in methanol (50 mL).

- Add propionitrile (12 mmol) and sodium methoxide (15 mmol).

- Reflux at 65°C for 6–8 hours under nitrogen atmosphere.

- Acidify with HCl (1M) to precipitate 2-ethylquinazolin-4-ol.

Etherification and Acetamide Coupling

The hydroxyl group at position 4 of the quinazoline undergoes nucleophilic substitution with 2-chloro-N-phenylacetamide:

Reagents :

- 2-Ethylquinazolin-4-ol (1.0 equiv)

- 2-Chloro-N-phenylacetamide (1.1 equiv)

- Potassium carbonate (2.0 equiv) in DMF

Procedure :

- Suspend 2-ethylquinazolin-4-ol (5 mmol) and K₂CO₃ (10 mmol) in DMF (20 mL).

- Add 2-chloro-N-phenylacetamide (5.5 mmol) dropwise.

- Heat at 80°C for 12 hours.

- Quench with ice water and extract with ethyl acetate.

Alternative Methodologies and Optimization

One-Pot Synthesis

Recent advances enable a tandem cyclization-etherification approach:

Reagents :

- Anthranilic acid (1.0 equiv)

- Propionitrile (1.2 equiv)

- 2-Chloro-N-phenylacetamide (1.1 equiv)

- NaH (2.5 equiv) in THF

Procedure :

- Combine reagents in THF under nitrogen.

- Heat at 60°C for 24 hours.

- Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 58–63% (lower than stepwise methods but reduces purification steps).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

Conditions :

- Power: 300 W

- Temperature: 120°C

- Time: 45 minutes

Advantages :

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.31 (d, J = 8.0 Hz, 1H, quinazoline H-5)

- δ 7.84 (d, J = 8.0 Hz, 1H, quinazoline H-8)

- δ 4.58 (s, 2H, OCH₂CO)

- δ 2.65 (q, J = 7.5 Hz, 2H, CH₂CH₃)

- δ 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃)

IR (KBr, cm⁻¹) :

Crystallographic Data (Analogous Derivative)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.453(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.217(3) |

| β (°) | 105.24(1) |

| Dihedral Angle | 86.83° (quinazoline-phenyl) |

Mechanistic Insights

Quinazoline Cyclization

The reaction proceeds via initial formation of a Schiff base between anthranilic acid and propionitrile, followed by intramolecular cyclization:

$$

\text{Anthranilic acid} + \text{CH₃CH₂CN} \xrightarrow{\text{NaOMe}} \text{Schiff base} \rightarrow \text{2-Ethylquinazolin-4-ol}

$$

Ether Bond Formation

The alkoxide ion generated from 2-ethylquinazolin-4-ol attacks the electrophilic carbon of 2-chloro-N-phenylacetamide in an SN2 mechanism:

$$

\text{Quinazoline-O⁻} + \text{Cl-CH₂-CONHPh} \rightarrow \text{Quinazoline-O-CH₂-CONHPh} + \text{Cl⁻}

$$

Industrial-Scale Considerations

Solvent Optimization

Comparative studies identify DMF as superior to THF or acetonitrile for large batches due to:

Chemical Reactions Analysis

Types of Reactions

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazolines with various functional groups .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide. These compounds often exhibit selective inhibition of key molecular targets involved in cancer progression.

Case Studies

A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against human myelogenous leukemia K562 cells, with IC50 values indicating potent anticancer effects . Another research highlighted the synthesis of novel quinazoline analogues that showed promising activity against various tumor cell lines, suggesting a robust framework for further development .

Acetylcholinesterase Inhibition

The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is significant for therapeutic strategies in neurodegenerative diseases like Alzheimer's disease.

Biological Evaluation

Research indicates that compounds with similar quinazoline frameworks demonstrate effective inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the brain. This mechanism is vital for alleviating symptoms associated with cognitive decline .

Experimental Findings

In vitro assays revealed that several quinazoline-based compounds exhibited strong inhibitory effects on acetylcholinesterase activity, with some achieving IC50 values comparable to established inhibitors . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme, reinforcing their potential as therapeutic agents against Alzheimer's disease .

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties.

Research Insights

Studies have reported the synthesis of quinazoline derivatives that demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial signaling pathways or inhibition of essential bacterial enzymes .

Clinical Relevance

The identification of such antimicrobial properties could lead to new treatments for infections caused by resistant bacterial strains, addressing a critical need in modern medicine.

Summary Table of Applications

| Application | Mechanism/Target | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of Ras-Sos interaction | Significant activity against K562 cells (IC50 values) |

| Acetylcholinesterase Inhibition | Increased acetylcholine levels | Strong inhibitory effects observed in vitro |

| Antimicrobial | Disruption of bacterial signaling | Effective against Staphylococcus aureus |

Mechanism of Action

The mechanism of action of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

The following sections compare 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide with structurally and functionally related compounds, focusing on substituent effects, biological activities, and pharmacokinetic properties.

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the quinazoline ring, phenylacetamide group, or linker regions. These modifications significantly influence bioactivity and physicochemical properties:

Key Observations :

- Quinazoline vs. Quinoline: Quinazoline derivatives (e.g., compound 8g) often exhibit stronger cytotoxic activity than quinoline-based analogs (e.g., S-4) due to improved DNA intercalation or kinase inhibition .

- Substituent Position : Ethyl or methyl groups at position 2 of quinazoline optimize steric and electronic interactions with target proteins, as seen in antitumor activity .

- Linker Flexibility : Triazole or ether linkers (e.g., compound 8g) enhance metabolic stability and target engagement compared to simple acetamide linkages .

Anticancer Activity

- This compound : While direct data are unavailable, analogs like compound 8g demonstrate potent cytotoxicity against lung cancer (A549, IC₅₀ <0.14 μM) via tubulin polymerization inhibition or topoisomerase II targeting .

- Nitro vs. Methoxy Substituents : Nitro-containing phenylacetamides (e.g., compounds 2a-2c) exhibit higher cytotoxicity than methoxy derivatives, likely due to redox-mediated DNA damage .

Antimicrobial Activity

- Antitubercular Activity: The 3-fluoro-4-nitrophenoxy analog (MIC: 0.78 μg/mL) outperforms rifampin against drug-resistant M. tuberculosis, attributed to nitro group bioactivation .

- Antibacterial Effects : Halogenated derivatives (e.g., 4-chlorophenyl in compound 8g) show broad-spectrum activity by disrupting bacterial membrane integrity .

Biological Activity

The compound 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of the Compound

Chemical Structure :

The compound is characterized by a quinazoline core linked to a phenylacetamide moiety through an ether bond. This structural configuration is believed to contribute to its diverse biological activities.

Molecular Formula : C_{17}H_{18}N_{2}O_{2}

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways and leading to different biological effects.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives, including this compound.

Case Study: Cytotoxicity Evaluation

A recent study investigated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HepG2 (liver). The results indicated that compounds with similar structures exhibited significant cytotoxicity.

| Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 2-Ethylquinazolin | HCT116 | 10.72 | 5.33 |

| 2-Ethylquinazolin | HepG2 | 17.48 | 7.94 |

| Doxorubicin (Control) | HCT116 | 1.66 | 1.21 |

These findings suggest that derivatives of quinazoline may have promising anticancer properties, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects.

Evaluation Against Bacterial Strains

A study focused on the antibacterial activity of various N-phenylacetamide derivatives, including those containing quinazoline moieties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A1 | E. coli | 0.5 | 1.0 |

| Compound A1 | S. aureus | 0.8 | 1.5 |

| Control (Penicillin) | E. coli | <0.1 | <0.1 |

The results demonstrated that certain derivatives exhibited significant antibacterial activity, indicating their potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the side chains of the quinazoline scaffold can significantly influence both anticancer and antimicrobial activities.

Key Findings:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity.

- Chain Length : Variations in the ethyl chain length attached to the quinazoline core also affect potency.

- Hydrophilicity vs Hydrophobicity : Balancing hydrophilic and hydrophobic properties is crucial for optimal bioactivity.

Q & A

Q. What are the optimal synthetic routes for 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution : React 2-ethylquinazolin-4-ol with a chloroacetamide derivative under alkaline conditions to form the ether linkage (e.g., K₂CO₃ in DMF at 80°C) .

Condensation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to attach the N-phenylacetamide group .

Key considerations:

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Purify intermediates via recrystallization (ethanol/water) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity by analyzing quinazoline protons (δ 8.1–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ = 348.4 g/mol) via ESI-MS .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer :

- Hydrolysis of Acetamide : Occurs under acidic conditions; use anhydrous solvents and inert atmospheres .

- Quinazoline Oxidation : Minimize by avoiding strong oxidizing agents and controlling reaction temperatures (<100°C) .

- Byproduct Removal : Employ gradient elution in HPLC or fractional crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and temperature to identify optimal parameters .

- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems for better heat/mass transfer .

- Kinetic Studies : Use in-situ IR spectroscopy to track intermediate formation rates .

Q. What computational tools predict the compound’s biological targets and mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR) based on quinazoline’s π-π stacking with aromatic residues .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- SAR Analysis : Compare IC₅₀ values of analogs (e.g., 2-methyl vs. 2-ethyl substituents) to identify critical functional groups .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using Z-score comparisons of IC₅₀ values (e.g., anti-cancer activity ranges: 5–25 µM) .

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line: HeLa, incubation: 48 hrs) .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the acetamide moiety to improve oral bioavailability .

- Lipophilicity Adjustment : Modify the ethyl group on quinazoline to balance LogP (target: 2.5–3.5) .

- Metabolic Stability : Use liver microsome assays to identify CYP450-mediated degradation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.